molecular formula C13H18IN3O3Si B3051197 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 319472-83-8

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B3051197
CAS No.: 319472-83-8
M. Wt: 419.29 g/mol
InChI Key: QBMKTNPVTMKYFL-UHFFFAOYSA-N
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Description

This compound is a substituted indazole derivative featuring:

  • Iodine at position 3: A halogen substituent that enhances electrophilicity and facilitates cross-coupling reactions.
  • Nitro group at position 6: An electron-withdrawing group that influences electronic properties and reactivity.
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) group at position 1: A protecting group commonly used in organic synthesis to shield reactive nitrogen atoms .

Properties

IUPAC Name

2-[(3-iodo-6-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN3O3Si/c1-21(2,3)7-6-20-9-16-12-8-10(17(18)19)4-5-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMKTNPVTMKYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619272
Record name 3-Iodo-6-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319472-83-8
Record name 3-Iodo-6-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of strong bases and iodinating agents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield .

Scientific Research Applications

Overview

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound with the molecular formula C13H18IN3O3Si and a molecular weight of 419.29 g/mol. This compound has garnered attention in various scientific fields due to its unique structural features, which allow for diverse applications in chemistry, biology, and medicine.

Scientific Research Applications

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several notable applications across different scientific domains:

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It is utilized in various organic transformations and can act as a reagent in chemical reactions that require specific functional groups.

Biology

Due to its structural similarity to biologically active indazole derivatives, this compound is employed in studies of biological pathways and interactions. It helps researchers understand enzyme mechanisms and receptor interactions, which are crucial for drug development.

Medicine

Research into its potential therapeutic applications is ongoing. The compound's unique properties make it a candidate for developing new drugs targeting specific biological pathways. Its ability to interact with various molecular targets is being explored for treating diseases such as cancer and neurological disorders.

Industry

In industrial applications, 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is used as an intermediate in the synthesis of other compounds. Its versatility allows it to be incorporated into the development of new materials and chemicals with desired properties.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Notes References
1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- C15H21IN3O3Si I (3), NO2 (6), SEM (1) ~455.3 (calc) SEM enhances stability; iodine enables coupling reactions
3-Iodo-6-(trifluoromethyl)-1H-indazole C8H4F3IN2 I (3), CF3 (6) 312.03 Trifluoromethyl group increases lipophilicity
3-Iodo-6-methoxy-4-nitro-1H-indazole C8H6IN3O3 I (3), OCH3 (6), NO2 (4) 319.06 Methoxy and nitro at adjacent positions may hinder reactivity
5,7-Dibromo-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole C14H19Br2N2OSi Br (5,7), CH3 (6), SEM (1) 426.20 Bromine substituents enhance electrophilicity
1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- C15H21N3O3Si CH2=CH (3), NO2 (6), SEM (1) 319.43 Ethenyl group enables polymerization or further functionalization

Biological Activity

Overview

1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound with the molecular formula C13H18IN3O3Si and a molecular weight of 419.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural features.

The synthesis of this indazole derivative typically involves multiple steps, starting from readily available precursors. The process often employs strong bases and iodinating agents under controlled conditions. The compound's structure allows for various chemical transformations, including:

  • Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amino group.
  • Oxidation Reactions : Oxidation at the indazole ring can yield various products.

These reactions are crucial for exploring the biological activity of the compound and its derivatives.

The biological activity of 1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the nitro group and the indazole ring plays a significant role in these interactions, potentially influencing enzyme activity and receptor binding.

Biological Activity

Recent studies have highlighted several biological activities associated with indazole derivatives, including:

  • Anticancer Activity : Indazole derivatives have shown promise as anticancer agents by inhibiting specific cellular pathways. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical in various biological pathways. Some derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), with reported IC50 values indicating strong enzymatic inhibition.

Table: Biological Activity Summary

Activity TypeDescriptionIC50 Values (nM)
AnticancerInhibition of cancer cell proliferation< 100
FGFR InhibitionPotent inhibition of FGFR1 and FGFR22.0 - 69.1
Enzyme InteractionInteraction with enzymes involved in metabolic pathwaysVaries

Case Studies

  • Antitumor Activity : A study demonstrated that a related indazole derivative exhibited significant antitumor activity in patients with BRAFV600-mutant melanoma, showcasing its potential as a therapeutic agent in oncology .
  • Enzymatic Studies : Research indicated that certain derivatives showed promising results in inhibiting ERK1/2 pathways, which are crucial in cancer progression . These findings suggest that modifications to the indazole structure can enhance biological activity.
  • Molecular Docking Studies : Computational studies have revealed stable binding interactions between indazole derivatives and target enzymes, reinforcing their potential as leads for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group in indazole derivatives, and how does this influence subsequent iodination/nitration steps?

  • Methodological Answer : The SEM group is typically introduced early in the synthesis to protect the indazole nitrogen, enabling selective functionalization at other positions. SEM-Cl (chloride derivative) is commonly used under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF). After SEM protection, nitration (using HNO₃/H₂SO₄ or AcONO₂) and iodination (via electrophilic substitution with I₂ or NIS) follow. The order of these steps depends on the reactivity of intermediates and steric effects. For example, iodination after nitration may require careful temperature control to avoid byproducts .

Q. How is the structural integrity of 3-iodo-6-nitro-SEM-indazole confirmed post-synthesis?

  • Methodological Answer : Characterization involves:

  • 1H/13C NMR : To confirm substituent positions (e.g., nitro and iodo groups induce distinct deshielding effects).
  • IR Spectroscopy : Nitro groups show strong absorption near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
  • Elemental Analysis : To verify purity (>95%) and molecular formula consistency.
  • Mass Spectrometry (HRMS) : For exact mass confirmation.
    Examples of similar indazole derivatives with detailed spectral data are provided in .

Advanced Research Questions

Q. How can contradictory biological activity data between batches of this compound be systematically resolved?

  • Methodological Answer :

Purity Assessment : Use HPLC to check for impurities (>99% purity required for reliable bioassays).

Structural Confirmation : Re-analyze NMR and HRMS to rule out degradation (e.g., SEM group hydrolysis under acidic/basic conditions).

Assay Variability : Standardize cell-based assays (e.g., antimicrobial testing in ) by controlling cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%).

Stability Studies : Monitor compound stability in storage (e.g., -20°C under argon) and in assay buffers (pH 7.4) via LC-MS .

Q. What computational approaches are suitable for predicting the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). The nitro group’s electron-withdrawing effect and iodine’s steric bulk can be parameterized to refine binding predictions.
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions.
  • Molecular Dynamics (MD) : Simulate stability of the SEM group under physiological conditions.
    A precedent for docking-based SAR analysis is shown in .

Q. How does the SEM group impact the compound’s solubility and bioavailability in in vitro assays?

  • Methodological Answer :

  • LogP Measurement : Determine partition coefficients (octanol/water) to assess lipophilicity. The SEM group increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility.
  • Solubility Screening : Test in PBS, DMSO, and cell culture media. If precipitation occurs, consider surfactants (e.g., Tween-80) or co-solvents.
  • Metabolic Stability : Incubate with liver microsomes to evaluate SEM cleavage rates. Acid-labile SEM removal (e.g., TFA) may be required before cellular assays .

Data Contradiction Analysis

Q. If a study reports potent kinase inhibition while another shows no activity, what experimental variables should be prioritized for re-examination?

  • Methodological Answer :

Kinase Isoform Specificity : Confirm target isoform expression levels in assay systems (e.g., HEK293 vs. HeLa cells).

Redox Sensitivity : The nitro group may act as a prodrug under reducing conditions (e.g., in hypoxic tumor cells), altering activity. Test under anaerobic vs. aerobic conditions .

Competitive Assays : Check for interference from ATP or co-factors (e.g., Mg²⁺) in kinase assays.

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or thermal shift assays .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Negative Controls : Include untreated cells and solvent-only (e.g., DMSO) groups.
  • Positive Controls : Use established kinase inhibitors (e.g., staurosporine) or DNA-damaging agents (e.g., cisplatin).
  • Rescue Experiments : Co-treat with SEM-cleaved analogs to confirm target specificity.
  • Proliferation Metrics : Combine MTT assays with live-cell imaging (e.g., IncuCyte) to distinguish cytostatic vs. cytotoxic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Reactant of Route 2
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1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

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